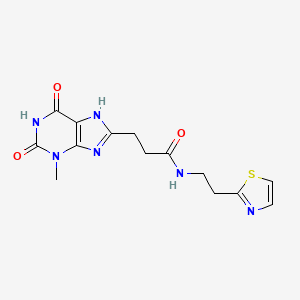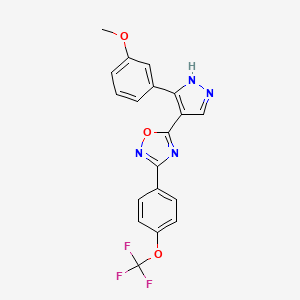
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is a complex organic compound that features a purine derivative and a thiazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine derivative, followed by the introduction of the thiazole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
Biologically, this compound may exhibit interesting properties, such as enzyme inhibition or receptor binding. Studies focus on its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to modulate biological pathways, treat diseases, or serve as a diagnostic tool.
Industry
Industrially, “this compound” could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to final products.
作用機序
The mechanism of action of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives and thiazole-containing molecules. Examples might be:
- 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)butanamide
Uniqueness
What sets “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H16N6O3S |
|---|---|
分子量 |
348.38 g/mol |
IUPAC名 |
3-(3-methyl-2,6-dioxo-7H-purin-8-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N6O3S/c1-20-12-11(13(22)19-14(20)23)17-8(18-12)2-3-9(21)15-5-4-10-16-6-7-24-10/h6-7H,2-5H2,1H3,(H,15,21)(H,17,18)(H,19,22,23) |
InChIキー |
GGOOXLBZESUVNC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)

![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)


![2-Chloro-N-({N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107700.png)

![7-(4-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14107708.png)
![3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B14107710.png)

![2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107729.png)
![(4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14107737.png)
